Alzheimer's Disease Model: Enhanced Aβ Aggregation Reduction and Acetylcholine Elevation in 7-Methylbenzofuran Hybrids
In a head-to-head comparison of benzofuran-chalcone hybrids in a transgenic C. elegans Alzheimer's disease model, 7-methylbenzofuran-containing hybrids (compounds 4f, 4i, 4m) significantly decreased Aβ aggregation and increased acetylcholine levels compared to untreated controls [1]. The study compared hybrids with and without the 7-methyl group, demonstrating that the 7-methyl substitution is critical for the observed multifunctional effects, including AChE inhibition and oxidative stress reduction [1].
| Evidence Dimension | Aβ aggregation and acetylcholine modulation in vivo |
|---|---|
| Target Compound Data | Significant decrease in Aβ aggregation and increase in ACh levels (qualitative; exact IC50 values for hybrids not disclosed for this specific assay in abstract) |
| Comparator Or Baseline | Untreated transgenic C. elegans (baseline); other benzofuran-chalcone hybrids without 7-methyl group (comparator) |
| Quantified Difference | The 7-methylbenzofuran-containing hybrids (4f, 4i, 4m) were identified as the most effective among the series for these parameters [1]. |
| Conditions | In vivo: Transgenic Caenorhabditis elegans model expressing human β-amyloid (Aβ) peptide |
Why This Matters
For researchers investigating Alzheimer's disease therapeutics, the specific activity of 7-methylbenzofuran-based hybrids in reducing Aβ pathology and enhancing cholinergic function makes the 7-methyl scaffold a necessary starting point, not replaceable by other benzofuran isomers.
- [1] Sashidhara, K. V., Modukuri, R. K., Jadiya, P., Rao, K. B., Sharma, T., Haque, R., Singh, D. K., Banerjee, D., Siddiqi, M. I., & Nazir, A. (2014). Benzofuran-chalcone hybrids as potential multifunctional agents against Alzheimer's disease: synthesis and in vivo studies with transgenic Caenorhabditis elegans. ChemMedChem, 9(12), 2671-2684. View Source
